2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Overview
Description
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. It is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is known for its unique chemical properties and has found applications in various fields including chemistry, biology, medicine, and industry.
Scientific Research Applications
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide followed by alkylation with diethylamine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for the alkylation step.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide undergoes various chemical reactions including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Formation of 2-amino-N,N-diethyl-5-nitrobenzene-1-sulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folic acid synthesis, similar to other sulfonamides. This inhibition disrupts the production of essential metabolites, leading to the antibacterial effects observed with this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
- 2-chloro-5-nitrobenzenesulfonamide
- 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide
Uniqueness
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is unique due to its specific substitution pattern and the presence of diethyl groups. This structural difference can influence its reactivity, solubility, and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-7-8(13(14)15)5-6-9(10)11/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIUJTBQHFXCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407582 | |
Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4750-91-8 | |
Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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